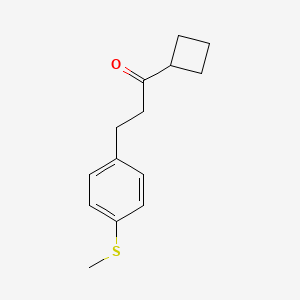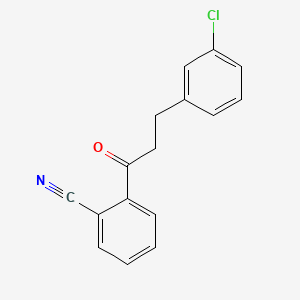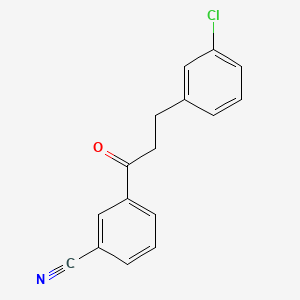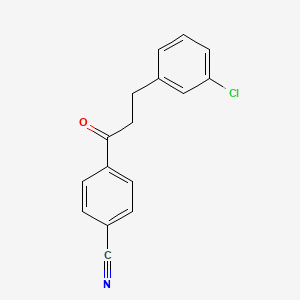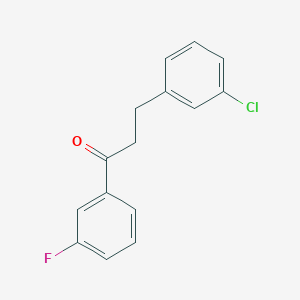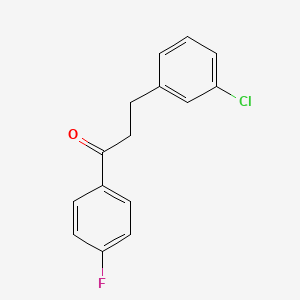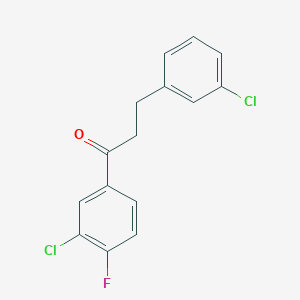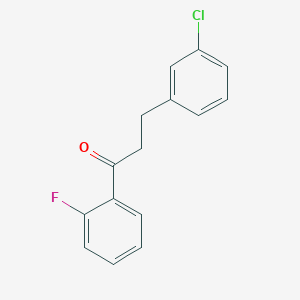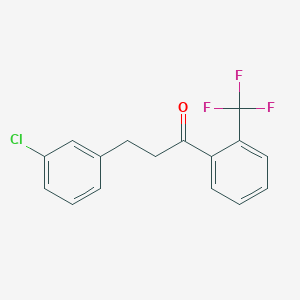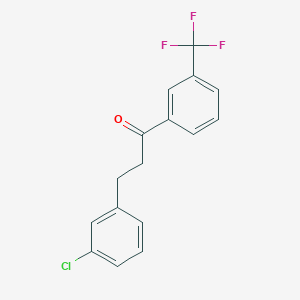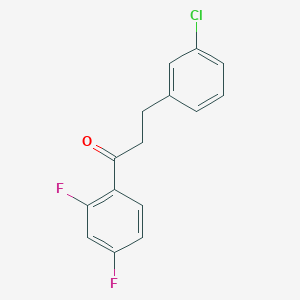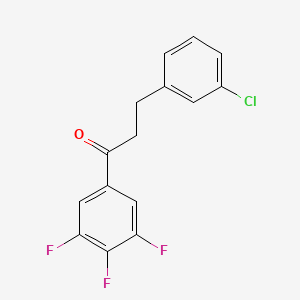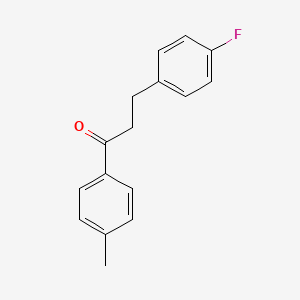
3-(4-Fluorophenyl)-4'-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-4'-methylpropiophenone is a compound that is structurally related to various phenylpropionanilides and propiophenones that have been studied for their pharmaceutical importance. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural analogs and derivatives that have been investigated.
Synthesis Analysis
The synthesis of related compounds, such as the methyl esters of 3,5-dimethylcycloalkyl-4-hydroxyphenylpropionic acid, involves cycloalkylation reactions with specific catalysts under controlled conditions to achieve high yields and selectivity . While the exact synthesis of 3-(4-Fluorophenyl)-4'-methylpropiophenone is not detailed, similar methods could potentially be applied, considering the structural similarities with the compounds studied.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Fluorophenyl)-4'-methylpropiophenone has been determined using various techniques. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was elucidated using Weissenberg data and direct phase-determining methods . This provides a precedent for the determination of the molecular structure of 3-(4-Fluorophenyl)-4'-methylpropiophenone through similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactions and biological activities of compounds with similar structures to 3-(4-Fluorophenyl)-4'-methylpropiophenone have been explored. For example, certain 3-substituted derivatives of 2-hydroxypropionanilides exhibit antiandrogen activity, with variations in the substituents leading to differences in agonist versus antagonist behavior . This suggests that 3-(4-Fluorophenyl)-4'-methylpropiophenone could also participate in biological interactions that are modulated by its chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-methylpropiophenone, a compound structurally related to 3-(4-Fluorophenyl)-4'-methylpropiophenone, have been extensively studied. Experimental and theoretical investigations have provided insights into its vibrational spectra, NMR chemical shifts, and thermodynamic functions . These studies indicate that similar analytical methods could be applied to 3-(4-Fluorophenyl)-4'-methylpropiophenone to determine its properties, such as hyperpolarizability, electrostatic potential, and thermodynamic characteristics.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions : 2-Hydroxy-2-methylpropiophenone, which is structurally similar to 3-(4-Fluorophenyl)-4'-methylpropiophenone, is involved in palladium-catalyzed reactions resulting in unique multiple arylation via C-C and C-H bond cleavages. This process yields tetraarylethanes and diaryl isochromanones (Wakui et al., 2004).
Synthesis of Antiandrogens : Research on 2-hydroxypropionanilides, closely related to the mentioned compound, has led to the synthesis of novel antiandrogens. These compounds have been evaluated for their potential in treating androgen-responsive diseases (Tucker et al., 1988).
Radiopharmaceutical Intermediates : [18F]Fluoroarylketones, including derivatives similar to 3-(4-Fluorophenyl)-4'-methylpropiophenone, are used as bifunctional radiopharmaceutical intermediates. These compounds have potential applications in the production of various radiopharmaceuticals (Banks & Hwang, 1994).
Electrocarboxylation : 4-Methylpropiophenone, structurally similar to the chemical , is used in alkaloid-induced electrocarboxylation. This process is noteworthy for its efficiency in enantiodiscrimination during electrocarboxylation (Zhao et al., 2011).
Ligand Binding Studies in Tropane Ring Analogues : Studies involving (3S,4R)-4-(4-Fluorophenyl) analogues have been conducted to understand ligand binding in selective serotonin reuptake inhibitors, demonstrating the compound's relevance in pharmacological research (Keverline-Frantz et al., 1998).
Identification in 'Legal Highs' : Derivatives of 4-fluorophenyl compounds have been identified in the analysis of 'legal highs', highlighting their presence and transformation in recreational substances (Brandt et al., 2011).
Met Kinase Inhibitors in Cancer Research : N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) derivatives, closely related to 3-(4-Fluorophenyl)-4'-methylpropiophenone, have been studied as potent and selective inhibitors of Met kinase, relevant in cancer research (Schroeder et al., 2009).
Spectroscopy and Molecular Structure Studies : Research involving 4'-methylpropiophenone provides insights into its molecular structure, spectroscopy, and properties, relevant for pharmaceutical applications (Karunakaran & Balachandran, 2014).
Selective Fluorescent Sensors : Studies involving 4-methyl-2,6-diformylphenol, structurally akin to 3-(4-Fluorophenyl)-4'-methylpropiophenone, have been conducted in the development of selective fluorescent sensors, useful in detecting various analytes (Roy, 2021).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROYDBYLTAAMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644564 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-4'-methylpropiophenone | |
CAS RN |
898767-89-0 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

